molecular formula C9H8BrN3O B1523291 [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944906-88-1

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B1523291
CAS No.: 944906-88-1
M. Wt: 254.08 g/mol
InChI Key: FMXBUUMIALSMFM-UHFFFAOYSA-N
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Description

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C9H8BrN3O
  • Molecular Weight : 230.08 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 52333379

Anticancer Properties

Recent research highlights the compound's potent anticancer activity. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
U-937 (Leukemia)0.78Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.17Apoptotic pathway activation through p53 modulation

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspases and upregulation of p53 expression levels .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, with notable activity against Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been evaluated for its inhibitory potential against histone deacetylases (HDACs), which are implicated in cancer progression. The compound demonstrated an IC50 value of 10.38 µM against HDAC-1, suggesting its potential as a therapeutic agent in cancer treatment through epigenetic modulation .

Study 1: Anticancer Activity Evaluation

In a controlled study involving various cancer cell lines, this compound was compared to standard chemotherapeutics like doxorubicin. The results indicated that the oxadiazole derivative exhibited superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of doxorubicin .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth at sub-micromolar concentrations, indicating its potential as a new candidate for tuberculosis treatment .

Properties

IUPAC Name

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXBUUMIALSMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238677
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-88-1
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.